N-[4-({[2-(1-piperidinylcarbonyl)phenyl]amino}sulfonyl)phenyl]acetamide
Overview
Description
N-[4-({[2-(1-piperidinylcarbonyl)phenyl]amino}sulfonyl)phenyl]acetamide is a useful research compound. Its molecular formula is C20H23N3O4S and its molecular weight is 401.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 401.14092740 g/mol and the complexity rating of the compound is 647. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Crystal Structure and Complex Formation
The crystal structure of a complex containing a metabolite of N-[4-({[2-(1-piperidinylcarbonyl)phenyl]amino}sulfonyl)phenyl]acetamide has been examined. This complex, involving the antibacterial sulfadiazine, demonstrates the potential of this compound in forming metal complexes, which have been found to show moderate bacterial growth inhibition in vitro. This application highlights its potential in the field of inorganic chemistry and bioinorganic applications (Obaleye et al., 2008).
Enzyme Inhibition
A series of derivatives of this compound have been synthesized and evaluated for their inhibitory effects on enzymes such as acetylcholinesterase, butyrylcholinesterase, and lipoxygenase. These findings suggest potential applications in treating diseases related to these enzymes, like Alzheimer's disease and inflammatory conditions (Khalid et al., 2014).
Antimicrobial and Genotoxic Properties
Studies have also been conducted on the antimicrobial and genotoxic properties of certain derivatives, indicating its relevance in the development of new antimicrobial agents and in understanding its genotoxic effects (Benvenuti et al., 1997).
Antibacterial Activity
Various acetamide derivatives containing elements of this compound have been synthesized and screened for their antibacterial potential. This application is particularly significant in the field of medicinal chemistry for the development of new antibacterial agents (Iqbal et al., 2017).
Molecular Docking and Electronic Structure Analysis
The compound has been the subject of quantum mechanical calculations and molecular docking studies, which are crucial for understanding its interaction with biological targets and for drug design purposes (Shukla & Yadava, 2020).
Properties
IUPAC Name |
N-[4-[[2-(piperidine-1-carbonyl)phenyl]sulfamoyl]phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-15(24)21-16-9-11-17(12-10-16)28(26,27)22-19-8-4-3-7-18(19)20(25)23-13-5-2-6-14-23/h3-4,7-12,22H,2,5-6,13-14H2,1H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMIGOCQJVZHQRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)N3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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